![molecular formula C8H5ClN2O B8127972 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B8127972.png)
8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. It is characterized by the presence of a chloro substituent at the 8th position and a formyl group at the 6th position of the imidazo[1,2-a]pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the formyl group at the 6th position. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid.
Reduction: 8-Chloroimidazo[1,2-a]pyridine-6-methanol.
Substitution: 8-Aminoimidazo[1,2-a]pyridine-6-carboxaldehyde or 8-Thioimidazo[1,2-a]pyridine-6-carboxaldehyde.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research indicates its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity
作用机制
The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
相似化合物的比较
- 8-Chloroimidazo[1,2-a]pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 6-Bromo-8-chloroimidazo[1,2-a]pyridine
Comparison: 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is unique due to the presence of both a chloro substituent and a formyl group, which confer distinct reactivity and biological activity.
属性
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIRSADBAQOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid](/img/structure/B8127892.png)
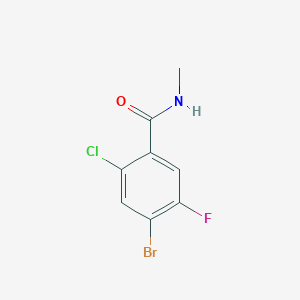
![(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B8127904.png)
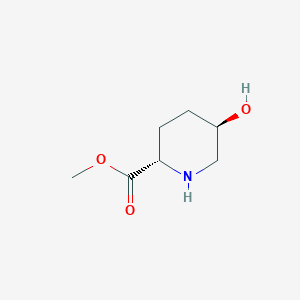
![1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B8127923.png)

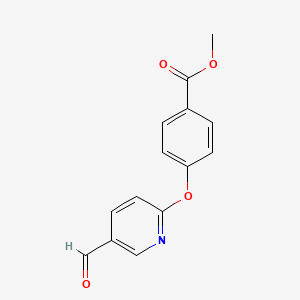
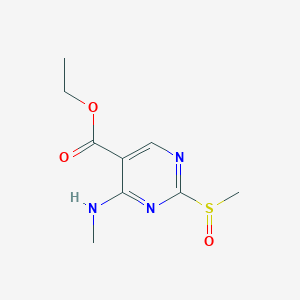
![8-Iodo-2-methylsulfanyl-pyrido[4,3-d]pyrimidine](/img/structure/B8127948.png)
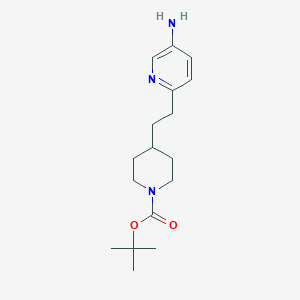
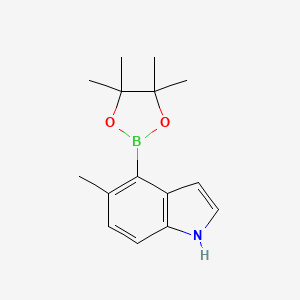
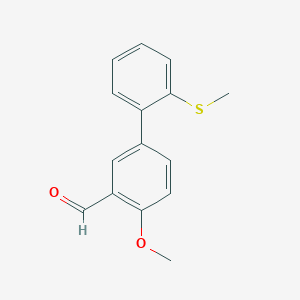
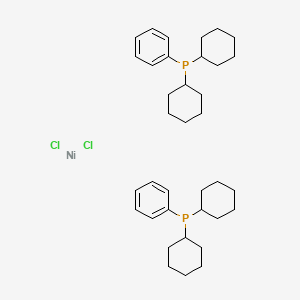
![N,N-Diethyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8128002.png)
